Ethyl [(2,3-dimethylphenyl)amino](oxo)acetate
Description
Ethyl (2,3-dimethylphenyl)aminoacetate (CAS 69065-92-5, molecular formula: C₁₂H₁₅NO₃) is an oxoacetate ester derivative featuring a 2,3-dimethylphenyl substituent on the amino group. Key physicochemical properties include a molecular weight of 221.25 g/mol and storage recommendations at room temperature. Safety data indicate hazards such as toxicity (H302, H319, H372) and environmental risks (H410), necessitating precautions during handling .
Properties
IUPAC Name |
ethyl 2-(2,3-dimethylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWCLPVEXCUDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235805 | |
| Record name | Ethyl 2-[(2,3-dimethylphenyl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69065-92-5 | |
| Record name | Ethyl 2-[(2,3-dimethylphenyl)amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69065-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2,3-dimethylphenyl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dimethylphenyl)aminoacetate typically involves the reaction of 2,3-dimethylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl (2,3-dimethylphenyl)aminoacetate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-dimethylphenyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Ethyl (2,3-dimethylphenyl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2,3-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound belongs to a broader class of N-aryl oxoacetate esters, where modifications to the aryl group significantly influence chemical behavior, solubility, and biological activity. Below is a comparative analysis of key analogues:
| Compound | Substituents | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| Ethyl (2,3-dimethylphenyl)aminoacetate | 2,3-dimethylphenyl | C₁₂H₁₅NO₃ | MW: 221.25; Hazardous (H302, H319) | Intermediate in organic synthesis |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | 3-fluoro, 4-methylphenyl | C₁₁H₁₂FNO₃ | CAS 69066-06-4; MFCD12803716 | Potential bioactive agent (unexplored in cited literature) |
| Ethyl (2,6-dimethylphenyl)aminoacetate | 2,6-dimethylphenyl | C₁₂H₁₅NO₃ | Synonyms: ethyl 2-(2,6-dimethylanilino)-2-oxoacetate | Pharmaceutical intermediate (e.g., DMPAO derivative) |
| Ethyl (5-chloro-2-methylphenyl)aminoacetate | 5-chloro, 2-methylphenyl | C₁₁H₁₂ClNO₃ | CAS 1425843-14-6; Purity >95% (HPLC) | Agrochemical research (e.g., pesticide intermediates) |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-ethoxyphenyl | C₁₂H₁₅NO₄ | CAS 52649-02-2; Soluble in polar aprotic solvents | Dye intermediates and medicinal chemistry scaffolds |
| Ethyl (3-methylphenyl)aminoacetate | 3-methylphenyl | C₁₁H₁₃NO₃ | CAS 17738-79-3; Purity >99% (SynHet) | Synthetic building block for heterocycles (e.g., pyridones, pyrimidinediones) |
Biological Activity
Ethyl (2,3-dimethylphenyl)aminoacetate, with the molecular formula C₁₂H₁₅NO₃, is an organic compound characterized by an ethyl ester group, a dimethylphenyl group, and an amino group attached to an oxoacetate moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of Ethyl (2,3-dimethylphenyl)aminoacetate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity and function. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses.
- Cellular Process Alteration : The compound might influence various cellular processes through its interactions with biomolecules.
Biological Studies
Research has indicated that Ethyl (2,3-dimethylphenyl)aminoacetate may exhibit several biological activities:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, warranting further exploration in cancer models.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various biological systems.
Case Studies
- Antimicrobial Activity : A study demonstrated that Ethyl (2,3-dimethylphenyl)aminoacetate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Research : In vitro studies using human cancer cell lines indicated that the compound could induce apoptosis in cancer cells, with IC₅₀ values suggesting potency against specific types of tumors.
- Inflammatory Response Modulation : Research involving animal models of inflammation showed that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Similar Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Ethyl 2-(2,3-dimethylphenyl)aminoacetate | Structure | Antimicrobial |
| Ethyl 2-(2,3-dimethylphenyl)aminopropanoate | Structure | Anticancer |
| Ethyl 2-(2,3-dimethylphenyl)aminobutanoate | Structure | Anti-inflammatory |
Unique Properties
Ethyl (2,3-dimethylphenyl)aminoacetate is distinguished by its unique structural features that allow diverse chemical modifications. Its combination of functional groups provides a platform for further exploration in drug development and synthesis of novel therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
